![molecular formula C8H13NO2 B6592453 2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid CAS No. 2055841-30-8](/img/structure/B6592453.png)

2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

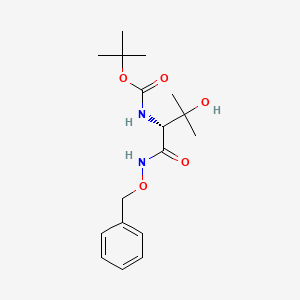

“2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid” is a chemical compound with the molecular weight of 255.31 . It is a powder in physical form . The IUPAC name of this compound is 2-(5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-7-yl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(6-10(15)16)13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16) . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 255.31 . The IUPAC name of this compound is 2-(5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-7-yl)acetic acid .Applications De Recherche Scientifique

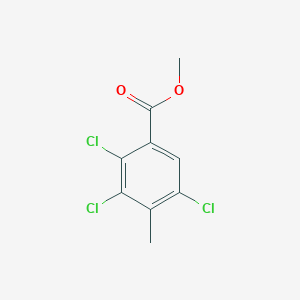

Chemical Transformations : Molchanov et al. (2016) explored the chemical transformation of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, highlighting their cleavage and subsequent formation of bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

Antibacterial Activity : Research by Odagiri et al. (2013) and Kimura et al. (1994) demonstrated the potent antibacterial activity of certain compounds derived from azaspiro[2.4]heptanes against various respiratory pathogens, including multidrug-resistant and quinolone-resistant bacteria (Odagiri et al., 2013); (Kimura et al., 1994).

Synthesis of Novel Amino Acids : Radchenko et al. (2010) synthesized new amino acids derived from azaspiro[2.4]heptanes, which could have applications in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Spirocyclic Oxetane Synthesis : Gurry et al. (2015) described the synthesis of spirocyclic oxetanes, including 2-oxa-6-azaspiro[2.4]heptane, indicating potential for expanded chemical applications (Gurry et al., 2015).

Diversity-Oriented Synthesis : Wipf et al. (2004) showcased the diversity-oriented synthesis of azaspirocycles, producing functionalized pyrrolidines, piperidines, and azepines, important in drug discovery (Wipf et al., 2004).

Synthesis of Boc-Protected Proline Analogue : Tymtsunik et al. (2012) reported the synthesis of a Boc-protected cyclopropane-modified proline analogue, a novel member of the cyclopropane-modified proline library, highlighting its potential in medicinal chemistry (Tymtsunik et al., 2012).

Properties of Sulfonate Salts : Van der Haas et al. (2017) presented an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts, improving stability and solubility, which could enable a wider range of chemical reactions (Van der Haas et al., 2017).

Lipophilicity Studies : Degorce et al. (2019) conducted an analysis of azaspiro[3.3]heptanes as replacements for other heterocycles in medicinal chemistry, noting its impact on lipophilicity (Degorce et al., 2019).

Propriétés

IUPAC Name |

2-(5-azaspiro[2.4]heptan-7-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-7(11)3-6-4-9-5-8(6)1-2-8/h6,9H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDBIYGVDROOGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCC2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)

![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)